N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by two critical structural motifs:
- Position 4: An N-substituted 4-methoxyphenyl group, which contributes electron-donating effects and hydrophobicity.
This compound is synthesized via nucleophilic aromatic substitution or microwave-assisted coupling, as exemplified in and , where similar pyrazolopyrimidines are prepared using substituted anilines and chloro precursors . Its structural design suggests applications in kinase inhibition, leveraging the pyrazolopyrimidine core’s affinity for ATP-binding pockets in enzymes.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-23-7-9-24(10-8-23)17-20-15(14-11-18-22-16(14)21-17)19-12-3-5-13(25-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQJUTYZIVLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily targets the Epidermal Growth Factor Receptor (EGFR), specifically the T790M mutants of EGFR. EGFR is a transmembrane protein that is a receptor for members of the epidermal growth factor family (EGF family) of extracellular protein ligands.
Mode of Action
This compound acts as a noncovalent inhibitor of the T790M mutants of EGFR. It binds to the EGFR kinase domain, thereby inhibiting the activation of the receptor and subsequent downstream signaling pathways.
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are involved in cell proliferation, survival, and differentiation. The inhibition of these pathways can lead to the suppression of tumor growth and proliferation.
Biological Activity
N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a methoxyphenyl group and a methylpiperazine moiety. This unique structure may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 342.40 g/mol |
| LogP | 3.1 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate signaling pathways and inhibit enzymatic activity, which can lead to various therapeutic effects.
Potential Targets:
- Receptors : May bind to neurotransmitter receptors, influencing neuropharmacological responses.
- Enzymes : Potential inhibition of enzymes involved in metabolic pathways, which could be relevant in cancer and inflammatory diseases.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine analog | 10.5 | A549 (lung cancer) |
| Another derivative | 15.2 | MCF-7 (breast cancer) |
| Related compound | 8.7 | HeLa (cervical cancer) |
These findings suggest that this compound may exhibit similar anticancer properties.
Anti-inflammatory Activity
Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have also been investigated for anti-inflammatory effects. The presence of the methylpiperazine group could enhance anti-inflammatory activity by modulating immune responses.
Case Studies and Research Findings
- Study on Antitubercular Activity :
- Cytotoxicity Assessments :
- Docking Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s activity and pharmacokinetics are influenced by substituents at positions 4 and 6. Key comparisons include:
Notes:
- Solubility : The target’s 4-methylpiperazine improves aqueous solubility compared to thioether (SI388) or ester (4c) groups.
- Metabolic Stability : Methylpiperazine is less susceptible to oxidative metabolism than methylthio (SI388) or morpholine groups () .
- Electron Effects : The 4-methoxyphenyl group’s para substitution enhances π-π stacking in hydrophobic enzyme pockets vs. meta-substituted analogues ().
Key Research Findings
- SAR Insights : The 4-methylpiperazine group at position 6 optimizes solubility without compromising binding affinity, outperforming smaller amines (e.g., pyrrolidine in ) .
- Thermodynamic Stability : The 4-methoxyphenyl group enhances thermal stability (melting point >200°C inferred from ) compared to halogenated derivatives .
- Drug Delivery: Halloysite nanotube systems () could leverage the target’s solubility for controlled release in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
